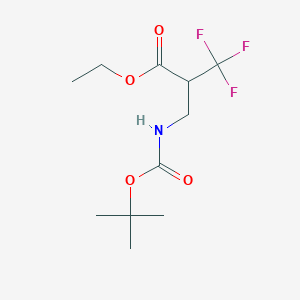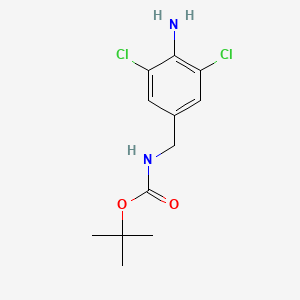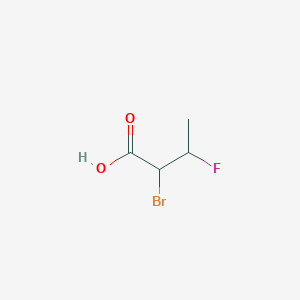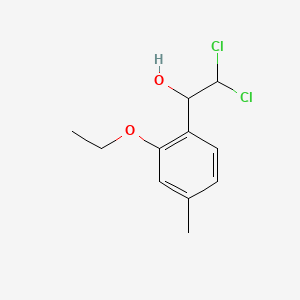
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is a chlorinated derivative of phenylethanol, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-ethoxy-4-methylphenyl)ethanol. This can be achieved using reagents such as concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol . The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated product.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanone.
Reduction: Formation of 1-(2-ethoxy-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-ethoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is unique due to the specific positioning of the ethoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H14Cl2O2 |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-ethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-15-9-6-7(2)4-5-8(9)10(14)11(12)13/h4-6,10-11,14H,3H2,1-2H3 |
Clave InChI |
POHIHQSCQGZWLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


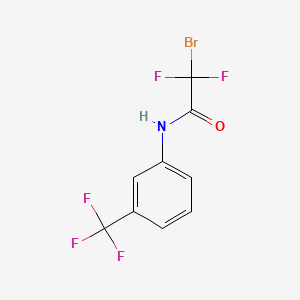
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
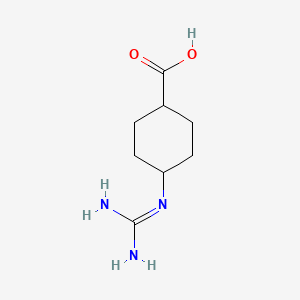


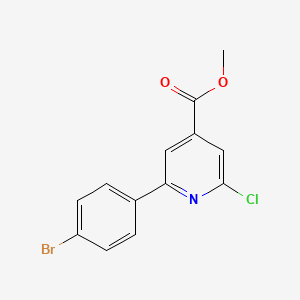
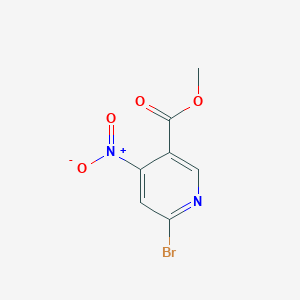
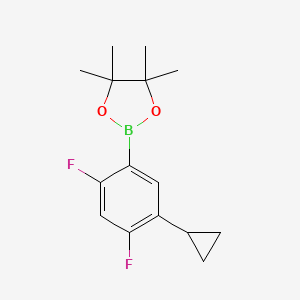

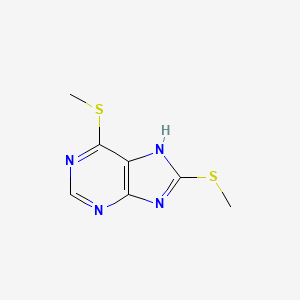
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
